molecular formula C9H16BCl2N3O2 B2404039 (2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride CAS No. 2096336-81-9

(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride

Cat. No.: B2404039
CAS No.: 2096336-81-9
M. Wt: 279.96
InChI Key: OZJOKXFZOCNPCO-UHFFFAOYSA-N
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Description

(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical properties, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes . The final product is obtained through crystallization and purification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions include boronic esters, reduced boronic acids, and substituted derivatives, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of (2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride is unique due to its specific combination of the piperazine ring and boronic acid group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

IUPAC Name

(2-piperazin-1-ylpyridin-3-yl)boronic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN3O2.2ClH/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13;;/h1-3,11,14-15H,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJOKXFZOCNPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)N2CCNCC2)(O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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